Isocryptotanshinone

概要

作用機序

イソクリプトタンシノンは、主にSTAT3シグナル伝達経路を阻害することで効果を発揮します。STAT3のリン酸化を阻害し、STAT3の活性化とそれに続く核移行を阻止します。この阻害は、細胞増殖、生存、血管新生に関与するSTAT3標的遺伝子のダウンレギュレーションにつながります。 さらに、イソクリプトタンシノンは癌細胞のアポトーシスとオートファジーを誘導し、抗癌効果に貢献しています .

類似の化合物:

クリプトタンシノン: STAT3阻害活性と類似のタンシノン化合物。

タンシノンIIA: 抗癌特性と複数のシグナル伝達経路を調節する能力で知られています。

ジヒドロタンシノンI: 類似の生物活性を示しますが、効力と特異性は異なります

独自性: イソクリプトタンシノンは、STAT3経路の強力な阻害と、癌細胞におけるアポトーシスとオートファジーの両方を誘導する能力によって特徴付けられます。 他の類似の化合物と比較して、STAT3リン酸化と特定の癌細胞株における細胞毒性に対する強力な阻害効果を示します .

生化学分析

Biochemical Properties

Isocryptotanshinone plays a crucial role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the signal transducer and activator of transcription 3 (STAT3) protein. This compound inhibits the phosphorylation of STAT3, which in turn downregulates the expression of cell cycle and apoptosis-associated proteins such as Cyclin D1, phosphorylated retinoblastoma protein (p-Rb), E2F1, Mcl-1, Bcl-2, and Survivin . This inhibition leads to the arrest of cancer cells in the G1/G0 phase of the cell cycle and induces apoptosis.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In gastric cancer cells, this compound inhibits cell proliferation in a dose- and time-dependent manner . It induces cell cycle arrest in the G1/G0 phase and promotes apoptosis. The compound also affects cell signaling pathways, particularly the STAT3 signaling pathway. By inhibiting STAT3 phosphorylation, this compound downregulates the expression of Cyclin D1, p-Rb, and Survivin, which are crucial for cell cycle progression and survival . Additionally, this compound has been shown to induce pro-death autophagy in lung cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the STAT3 protein. This compound inhibits the phosphorylation of STAT3, which is a critical step in the activation of this protein . The inhibition of STAT3 phosphorylation leads to the downregulation of several downstream targets, including Cyclin D1, p-Rb, E2F1, Mcl-1, Bcl-2, and Survivin . This results in the arrest of the cell cycle in the G1/G0 phase and the induction of apoptosis. Additionally, this compound has been shown to induce pro-death autophagy in cancer cells by modulating the expression of autophagy-related proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its bioactivity over extended periods. In vitro studies have shown that the inhibitory effects of this compound on cancer cell proliferation are dose- and time-dependent . Long-term exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies using animal models have demonstrated that this compound suppresses tumor growth over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving BALB/c nude mice, this compound was found to suppress xenograft tumor growth in a dose-dependent manner . Higher doses of this compound resulted in more pronounced inhibition of tumor growth. It is important to note that excessively high doses may lead to toxic or adverse effects. Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in these pathways, leading to alterations in metabolic flux and metabolite levels. By inhibiting the STAT3 signaling pathway, this compound affects the expression of genes involved in cell cycle regulation and apoptosis . This, in turn, influences the overall metabolic state of the cancer cells, leading to reduced proliferation and increased cell death.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cancer cells and accumulates in specific cellular compartments where it exerts its effects. Studies have shown that this compound is distributed throughout the tumor tissue, leading to localized inhibition of cancer cell proliferation . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the target site.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for the compound’s ability to modulate cell signaling pathways and induce apoptosis in cancer cells.

準備方法

合成経路および反応条件: イソクリプトタンシノンは、タンシノン類の核構造を含む様々な化学反応により合成することができます。 合成は、通常、中間体の環化を特定の条件下で行い、タンシノン類の特徴であるナフトキノン構造を形成します .

工業生産方法: イソクリプトタンシノンの工業生産は、丹参(サルビア・ミルトリオリザ)の根からの抽出および精製を伴います。 アルコール抽出、超音波抽出、超臨界CO2流体抽出などの技術が一般的に用いられ、化合物を単離および精製します .

化学反応の分析

反応の種類: イソクリプトタンシノンは、以下を含む様々な化学反応を起こします。

酸化: この反応はキノン構造を修飾し、生物活性を変化させる可能性があります。

還元: 還元反応は、キノン構造をヒドロキノンに変換し、反応性を変化させる可能性があります。

一般的な試薬および条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤。

主要な生成物: これらの反応から生成される主要な生成物は、用いる試薬と条件によって異なります。 例えば、酸化は様々なキノン誘導体をもたらす可能性があり、還元はヒドロキノン誘導体を生成する可能性があります .

4. 科学研究への応用

イソクリプトタンシノンは、以下を含む幅広い科学研究への応用があります。

化学: ナフトキノンの反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞経路、特にSTAT3経路の調節における役割について調査されています。

科学的研究の応用

Isocryptotanshinone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity of naphthoquinones.

Biology: Investigated for its role in modulating cellular pathways, particularly the STAT3 pathway.

Medicine: Explored for its potential as an anticancer agent, particularly in lung, breast, and gastric cancers

Industry: Potential applications in developing new pharmaceuticals and therapeutic agents.

類似化合物との比較

Cryptotanshinone: Another tanshinone compound with similar STAT3 inhibitory activity.

Tanshinone IIA: Known for its anticancer properties and ability to modulate multiple signaling pathways.

Dihydrotanshinone I: Exhibits similar biological activities but with different potency and specificity

Uniqueness: Isocryptotanshinone is unique due to its potent inhibition of the STAT3 pathway and its ability to induce both apoptosis and autophagy in cancer cells. Compared to other similar compounds, it exhibits a stronger inhibitory effect on STAT3 phosphorylation and cytotoxicity in certain cancer cell lines .

特性

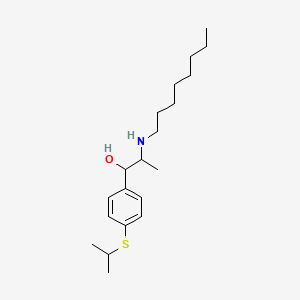

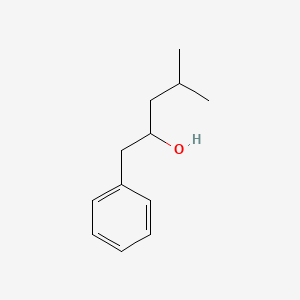

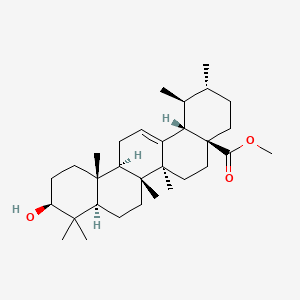

IUPAC Name |

4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHARLRBGHPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?

A1: this compound (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []

Q2: Does this compound induce any other cellular processes besides STAT3 inhibition in cancer cells?

A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []

Q3: How does this compound compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?

A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []

Q4: Is there any information available regarding the binding interactions between this compound and its target protein?

A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.

Q5: What is known about the potential of this compound as an antiviral agent?

A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []

Q6: Is there any information regarding the extraction and isolation of this compound from natural sources?

A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []

Q7: Are there any studies focusing on the identification and quantification of this compound in complex mixtures?

A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B1196275.png)

![(2S,7R)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene](/img/structure/B1196280.png)

![(Z)-2-[(5S,7R,9S)-9-hydroxy-4-methyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-7-yl]but-2-enal](/img/structure/B1196293.png)

![3-[[cyclopentyl-[[1-[(4-methoxyphenyl)methyl]-5-tetrazolyl]methyl]amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1196294.png)